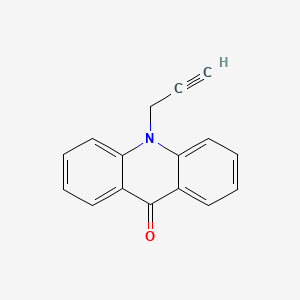
9(10H)-Acridinone, 10-(2-propynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(Prop-2-yn-1-yl)acridin-9(10H)-one is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a prop-2-yn-1-yl group attached to the acridin-9(10H)-one core, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Prop-2-yn-1-yl)acridin-9(10H)-one typically involves the alkylation of acridin-9(10H)-one with a suitable propargylating agent. One common method includes the use of propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 10-(Prop-2-yn-1-yl)acridin-9(10H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
10-(Prop-2-yn-1-yl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the acridine core or the prop-2-yn-1-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of acridin-9(10H)-one derivatives with oxidized side chains.
Reduction: Formation of reduced acridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学的研究の応用
10-(Prop-2-yn-1-yl)acridin-9(10H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Biology: Investigated for its potential as an intercalating agent in DNA studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 10-(Prop-2-yn-1-yl)acridin-9(10H)-one is primarily based on its ability to intercalate into DNA. This intercalation can disrupt DNA replication and transcription, leading to potential anticancer effects. The compound may also interact with various enzymes and proteins, modulating their activity and contributing to its biological effects.
類似化合物との比較
Similar Compounds
Acridin-9(10H)-one: The parent compound without the prop-2-yn-1-yl group.
9-Chloroacridine: A halogenated derivative with different reactivity and biological properties.
Acridine-4-carboxylic acid: A carboxylated derivative with distinct chemical behavior.
Uniqueness
10-(Prop-2-yn-1-yl)acridin-9(10H)-one is unique due to the presence of the prop-2-yn-1-yl group, which can impart additional reactivity and potential biological activity. This structural modification can enhance its ability to interact with biological targets and may lead to novel therapeutic applications.
特性
CAS番号 |
94707-28-5 |
|---|---|
分子式 |
C16H11NO |
分子量 |
233.26 g/mol |
IUPAC名 |
10-prop-2-ynylacridin-9-one |
InChI |
InChI=1S/C16H11NO/c1-2-11-17-14-9-5-3-7-12(14)16(18)13-8-4-6-10-15(13)17/h1,3-10H,11H2 |
InChIキー |
FQWHHZRYVBBJHL-UHFFFAOYSA-N |
正規SMILES |
C#CCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-([1,1'-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15214521.png)
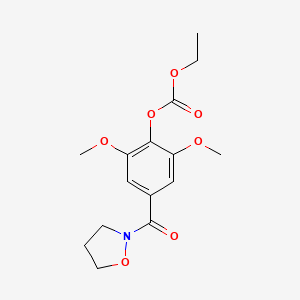
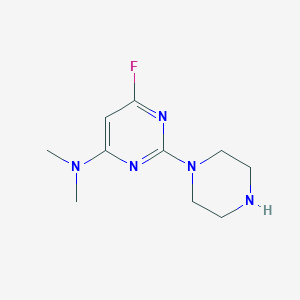

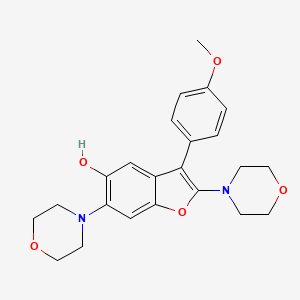
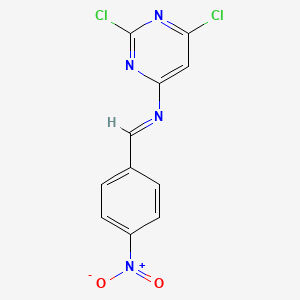
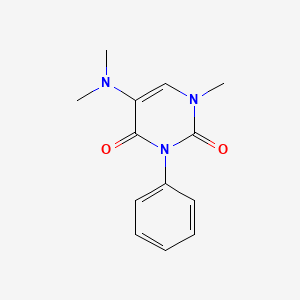
![5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15214575.png)

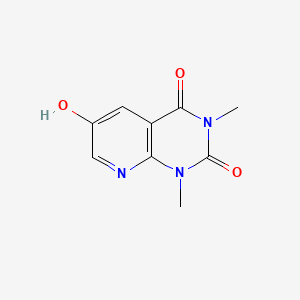
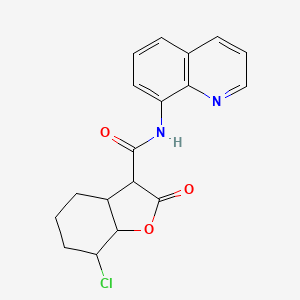
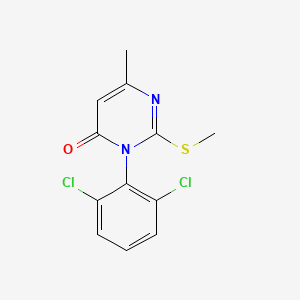
![9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]-](/img/structure/B15214614.png)
